molecular formula C12H13N3S B14447884 N-Ethyl-N'-quinolin-8-ylthiourea CAS No. 74982-07-3

N-Ethyl-N'-quinolin-8-ylthiourea

Cat. No.: B14447884
CAS No.: 74982-07-3
M. Wt: 231.32 g/mol
InChI Key: MZDPRAZOZZZXTQ-UHFFFAOYSA-N
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Description

N-Ethyl-N’-quinolin-8-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms The quinoline moiety in this compound is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N’-quinolin-8-ylthiourea typically involves the reaction of quinoline-8-amine with ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

[ \text{Quinoline-8-amine} + \text{Ethyl isothiocyanate} \rightarrow \text{N-Ethyl-N’-quinolin-8-ylthiourea} ]

Industrial Production Methods: While specific industrial production methods for N-Ethyl-N’-quinolin-8-ylthiourea are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safe handling and disposal of chemicals.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-N’-quinolin-8-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-Ethyl-N’-quinolin-8-ylthiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a precursor for other chemical compounds.

Properties

74982-07-3

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

1-ethyl-3-quinolin-8-ylthiourea

InChI

InChI=1S/C12H13N3S/c1-2-13-12(16)15-10-7-3-5-9-6-4-8-14-11(9)10/h3-8H,2H2,1H3,(H2,13,15,16)

InChI Key

MZDPRAZOZZZXTQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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